3,5-Dimethyl-2-octanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyloctan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-6-8(2)7-9(3)10(4)11/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMZFNPREAWEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337012 | |
| Record name | 3,5-Dimethyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-14-7 | |
| Record name | 3,5-Dimethyl-2-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical Chemistry and Characterization of 3,5 Dimethyl 2 Octanone
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are paramount in deducing the molecular structure of 3,5-Dimethyl-2-octanone. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.
Mass Spectrometry (Electron Ionization) for Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
The mass spectrum of this compound is characterized by a series of peaks, each corresponding to a specific fragment ion. The molecular ion peak ([M]⁺) for this compound, which has a molecular formula of C₁₀H₂₀O, would appear at a mass-to-charge ratio (m/z) of 156.27. nist.govnist.govnih.gov However, the molecular ion is often of low abundance or absent in the spectra of branched ketones due to its instability.
The fragmentation of the molecular ion provides valuable structural information. The most prominent peaks in the mass spectrum of this compound are observed at m/z values of 43, 72, and 57. nih.gov These peaks arise from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones.
The fragmentation process can be rationalized as follows:
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. Cleavage on one side of the carbonyl group can lead to the formation of an acylium ion. For this compound, this can result in the loss of a methyl group to form a fragment at m/z 141, or the loss of a larger alkyl chain.
McLafferty Rearrangement: This is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.
A detailed analysis of the major fragments is presented in the table below:
| m/z | Relative Intensity | Probable Fragment Ion | Fragmentation Pathway |
| 43 | High | [CH₃CO]⁺ | α-Cleavage |
| 57 | High | [C₄H₉]⁺ | Cleavage of the alkyl chain |
| 72 | Medium | [C₄H₈O]⁺ | McLafferty Rearrangement |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed structure of organic molecules, including their stereochemistry. Both ¹H and ¹³C NMR would provide critical data for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons in the molecule, their chemical environment, and their connectivity. Key expected signals would include:
Singlets or doublets for the methyl groups.
Multiplets for the methylene (B1212753) and methine protons in the alkyl chain. The chemical shifts (δ) and coupling constants (J) of these signals would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the ten carbon atoms in this compound. The chemical shift of the carbonyl carbon would be particularly informative, typically appearing in the downfield region of the spectrum (around 200-220 ppm). The remaining signals would correspond to the various methyl, methylene, and methine carbons in the structure.
Conformational and Configurational Assignment: Due to the presence of two chiral centers at the C3 and C5 positions, this compound can exist as four possible stereoisomers (diastereomers and enantiomers). High-resolution NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry of the methyl groups at C3 and C5. The spatial proximity of protons, as revealed by NOE correlations, can help in assigning the diastereomeric form (i.e., syn or anti). The determination of the absolute configuration would require additional methods, such as the use of chiral resolving agents or comparison with an enantiomerically pure standard.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aliphatic ketones, this band typically appears in the region of 1715-1725 cm⁻¹. Other significant absorptions would include those for the C-H stretching and bending vibrations of the methyl and methylene groups.
Raman Spectroscopy: Raman spectroscopy would also show a characteristic band for the C=O stretch, although it is generally weaker than in the IR spectrum. The C-H stretching and bending vibrations would also be observable. Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the carbon chain.
Detailed experimental IR and Raman spectral data, including specific peak positions and assignments for this compound, are not widely available in the scientific literature.
High-Resolution Chromatographic Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures. Gas chromatography is the most suitable method for this volatile compound.
Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
The purity of a this compound sample can be readily determined by GC. A pure sample will exhibit a single peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The Kovats retention index, a more standardized measure, for this compound is reported to be 1077.1 on a standard non-polar column. nih.gov This value can be used to identify the compound in complex mixtures by comparing it to the retention indices of known standards.
GC coupled with a mass spectrometer (GC-MS) provides a definitive identification of the compound by combining the separation power of GC with the structural information from MS.
Chiral Gas Chromatography for Enantiomeric Excess Determination
As this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral gas chromatography is a specialized technique used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Commonly used CSPs for the separation of chiral ketones include derivatized cyclodextrins. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions are crucial for achieving baseline separation of the enantiomers. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of the sample can be determined. This is particularly important in fields such as pheromone chemistry and asymmetric synthesis, where the biological activity is often specific to one enantiomer.
Specific methods for the chiral gas chromatographic separation of this compound enantiomers have not been reported in the available scientific literature.
Method Development for Trace Analysis in Environmental and Biological Samples
The development of robust and sensitive analytical methods is crucial for the accurate determination of this compound at trace levels. The complexity of environmental samples, such as water and soil, and biological samples, like plasma and urine, necessitates sophisticated sample preparation techniques to isolate the target analyte from interfering matrix components. Microextraction methods have emerged as powerful tools in this regard, offering high enrichment factors while minimizing solvent consumption and sample volume.
Solid-Phase Microextraction (SPME) and Liquid-Liquid Microextraction (LLME) Techniques
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample. The choice of fiber coating is critical and depends on the polarity and volatility of the target compound. For ketones like this compound, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed due to their affinity for a broad range of volatile and semi-volatile organic compounds. Key parameters that require optimization for a successful SPME method include extraction time, temperature, and the addition of salt to the sample matrix, which can enhance the release of volatile compounds from the aqueous phase. Headspace SPME (HS-SPME) is a particularly advantageous approach for complex matrices as it minimizes the exposure of the fiber to non-volatile, high-molecular-weight interferences.
Liquid-Liquid Microextraction (LLME) represents another miniaturized sample preparation technique that has been successfully applied to the analysis of ketones. In LLME, a small volume of an immiscible organic solvent is used to extract the analyte from the aqueous sample. Dispersive Liquid-Liquid Microextraction (DLLME) is a popular variant where the extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent, creating a cloudy solution and maximizing the surface area for efficient mass transfer. Subsequent centrifugation allows for the collection of the sedimented organic phase containing the concentrated analyte. The selection of the extraction and disperser solvents is a critical step in method development.
While specific validated methods for this compound are not extensively documented, the principles of SPME and LLME have been effectively demonstrated for structurally similar ketones. For instance, a method for the related compound 2-octanone (B155638) in biological samples provides a valuable reference. The optimization of such a method would involve the systematic evaluation of parameters to achieve the highest recovery and enrichment factor.
Below is a hypothetical table illustrating the optimization of LLME parameters for a ketone like this compound, based on findings for similar analytes.
| Parameter | Range Studied | Optimal Condition |
| Extraction Solvent | Chloroform, Dichloromethane, Carbon Tetrachloride | Chloroform |
| Extraction Solvent Volume | 50 - 100 µL | 75 µL |
| Disperser Solvent | Methanol, Acetonitrile, Acetone (B3395972) | Methanol |
| Disperser Solvent Volume | 100 - 500 µL | 200 µL |
| Sample pH | 2 - 8 | 2 |
| Salt Addition (NaCl) | 0 - 10% (w/v) | 5% (w/v) |
| Centrifugation Speed | 2000 - 6000 rpm | 3000 rpm |
| Centrifugation Time | 3 - 9 min | 7 min |
Integration with Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
The coupling of microextraction techniques with Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful platform for both the identification and quantification of this compound. After extraction and preconcentration, the analyte is thermally desorbed from the SPME fiber or injected from the LLME extract into the GC system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the separation of ketones.
Following separation, the analyte enters the mass spectrometer, which serves as a highly selective and sensitive detector. In the ion source, the molecules are ionized, most commonly by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound. The fragmentation pattern of this compound would be characterized by specific fragment ions resulting from the cleavage of bonds adjacent to the carbonyl group and within the alkyl chain. The molecular ion peak, if present, would confirm the molecular weight of the compound.
For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode. In this mode, only specific, characteristic fragment ions of the target analyte are monitored, which significantly enhances the sensitivity and selectivity of the analysis by reducing chemical noise from the matrix. The development of a quantitative method requires the establishment of a calibration curve using standards of known concentrations.
The validation of the analytical method is a critical step to ensure the reliability of the results. This involves the determination of several key parameters. Based on studies of similar ketones, the following table presents potential validation data for a hypothetical LLME-GC-MS method for this compound in a biological matrix.
| Validation Parameter | Result (for a similar ketone in plasma) | Result (for a similar ketone in urine) |
| Linear Range (µg/mL) | 0.5 - 500 | 0.5 - 200 |
| Correlation Coefficient (r²) | ≥ 0.9995 | ≥ 0.9995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 - 0.5 | 0.1 - 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.5 |
| Intra-day Precision (% RSD) | < 7% | < 7% |
| Inter-day Precision (% RSD) | < 7% | < 7% |
| Recovery (%) | 55 - 86 | 55 - 86 |
| Enrichment Factor | 13 - 37 | 13 - 37 |
Applications and Future Research Directions in 3,5 Dimethyl 2 Octanone Chemistry
Strategic Utility in Integrated Pest Management
Integrated Pest Management (IPM) seeks to control pest populations through a combination of strategies, minimizing reliance on broad-spectrum pesticides. Semiochemicals, such as pheromones, are a cornerstone of modern IPM programs due to their high specificity.
Development of Attractants and Disruptants for Agricultural and Forestry Pests
Research has identified 3,5-Dimethyl-2-octanone as a component of the alarm pheromone blend in certain species of fungus-growing ants of the tribe Attini. nih.gov Alarm pheromones are critical for colony defense, signaling a threat and eliciting behaviors such as aggression or dispersion. When released, these compounds can cause confusion and disrupt the coordinated activities of pest insects, making them a valuable tool for population management.
In a study on the chemical composition of alarm pheromones in seven species of fungus-growing ants, 3,5-dimethyl-octanone was identified in the mandibular gland secretions of Trachymyrmex cornetzi. nih.gov The presence of this specific ketone highlights its potential for development as a species-specific or genus-specific disruptant for managing invasive or economically damaging ant species in agricultural and forestry ecosystems. By deploying synthetic versions of this compound, it may be possible to create repellent barriers or disrupt foraging trails without harming non-target organisms.
Table 1: Identification of this compound in Ant Pheromone Blends
| Species | Family | Tribe | Compound Identified | Relative Abundance (%) | Pheromone Type |
|---|---|---|---|---|---|
| Trachymyrmex cornetzi | Formicidae | Attini | 3,5-dimethyl-octanone | 14.1 ± 0.83 | Alarm |
Data sourced from a 2017 study on alarm pheromone composition in fungus-growing ants. nih.gov
Environmental Impact of Synthetic Pheromones
The use of synthetic pheromones like this compound in IPM is regarded as an environmentally conscious alternative to conventional pesticides. scielo.br Their primary advantage lies in their species-specificity, which drastically reduces the risk to beneficial insects, such as pollinators and predators of pests. Unlike broad-spectrum insecticides that can impact entire ecosystems, pheromones target the communication system of a single pest species.
Furthermore, synthetic pheromones are typically deployed in small quantities and are often biodegradable, leading to low environmental persistence. However, the concept of "pheromone pollution" has been raised, where high concentrations of synthetic pheromones in a specific area could potentially lead to behavioral changes in the target species over many generations. researchgate.netresearchgate.net Ongoing research aims to optimize deployment strategies to maximize efficacy while minimizing any long-term ecological disturbances.
Advancements in Asymmetric Catalysis and Synthesis
The biological activity of chiral molecules like this compound is often dependent on a specific stereoisomer. This necessitates the development of stereoselective synthetic methods to produce the desired isomer in high purity.
Design of Novel Catalysts for Chiral Ketone Synthesis
While specific catalytic systems for the synthesis of this compound are not extensively documented, the broader field of asymmetric synthesis of chiral ketones provides established strategies. The synthesis of structurally related insect pheromones often employs methods that could be adapted for this compound. nih.govresearchgate.net
Key approaches include:
Chiral auxiliaries: Methods like the Evans aldol (B89426) reaction use a temporary chiral auxiliary to direct the stereochemical outcome of a key bond-forming step, which is later removed to yield the chiral product.
Substrate-controlled synthesis: Starting from a readily available chiral molecule, such as a lactone or alcohol, a series of stereocontrolled reactions are used to build the target molecule. The synthesis of pheromone components for the bostrychid beetle, for instance, has been achieved starting from chiral 2,4-dimethyl-5-heptanolide. researchgate.netnih.govjst.go.jp
Asymmetric catalysis: This involves using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) to produce large quantities of the desired enantiomer of the product.
Future research in this area will likely focus on developing highly efficient and selective catalysts that can generate the specific stereoisomers of this compound required for biological activity, avoiding the need for stoichiometric chiral reagents.
Exploring New Synthetic Routes for Polyketide Natural Products
Many insect pheromones, including branched ketones, are biosynthesized via the polyketide pathway. fu-berlin.de Polyketides are assembled by specialized enzymes called polyketide synthases (PKS) through the sequential condensation of simple carboxylic acid units, such as acetate (B1210297) and propionate (B1217596). fu-berlin.dersc.org
The structure of this compound strongly suggests a polyketide origin, likely formed from the incorporation of propionate units (which provide the methyl branches) alongside acetate units during the chain-building process. rsc.org Understanding this biosynthetic logic opens up biomimetic synthetic strategies. Chemists can design laboratory syntheses that mirror the biological pathway, using iterative C-C bond-forming reactions like aldol condensations to construct the carbon skeleton in a controlled manner. This approach is powerful for creating a library of stereoisomers to test for biological activity and for producing the active pheromone component on a larger scale.
Interdisciplinary Research at the Interface of Chemistry and Biology
The study of this compound exemplifies the synergy between chemistry and biology. The process begins in the biological realm, with the observation of insect behavior. Chemical ecologists then use sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to isolate and identify the minute quantities of the active compound from the insect. nih.gov
Once the structure is identified, synthetic organic chemists take on the challenge of preparing the molecule in the lab. This is particularly complex for chiral molecules, where the exact three-dimensional arrangement of atoms must be replicated. rsc.org The synthesized compound is then passed back to biologists for field and lab bioassays to confirm its activity and determine its potential for practical applications, such as in the IPM strategies discussed previously. scielo.br This cyclical, interdisciplinary process is fundamental to advancing the science of chemical ecology and developing new, sustainable technologies for agriculture and environmental protection.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-hydroxy-3,5-dimethyl-2-octanone |
| 7-hydroxy-4,6-dimethyl-3-nonanone |
| 4,6-dimethyl-3-nonanone |
| 4,6-dimethyl-3-octanone |
| 3-octanone (B92607) |
| 4-methyl-3-heptanone (B36217) |
| 2,4-dimethyl-5-heptanolide |
| Acetate |
Chemosensory Neuroscience and Molecular Mechanisms of Olfaction
The perception of odors, including that of this compound, is a complex process initiated by the interaction of odorant molecules with olfactory receptors (ORs) in the nasal epithelium. nih.gov This binding event triggers a cascade of neural signals that are processed by the brain, leading to the perception of a specific smell. nih.gov The field of chemosensory neuroscience seeks to unravel these intricate mechanisms, from the initial molecular recognition to the ultimate behavioral response.
Olfactory receptors belong to the large family of G protein-coupled receptors (GPCRs), characterized by their seven transmembrane domains. nih.gov The diversity of these receptors allows organisms to detect and discriminate between a vast array of volatile compounds. oup.com Recent advancements in techniques like cryo-electron microscopy are beginning to shed light on the specific structures of these receptors and how they bind to odorant molecules. nih.gov
The study of how compounds like this compound are detected can provide valuable insights into the fundamental principles of olfaction. For instance, research on related ketones, such as 3-octanone, has shown that they can elicit specific behavioral responses in various organisms, from attraction in some insects to aversion in others. ebi.ac.ukresearchgate.net Understanding the structural features of this compound that determine its interaction with specific ORs is a key area of future research. This involves identifying the particular amino acid residues within the receptor's binding pocket that are crucial for recognition. researchgate.net Such studies can help in deciphering the "olfactory code," which governs how the chemical structure of a molecule is translated into a perceived scent. semanticscholar.org
Future research in this area will likely focus on:
De-orphanizing olfactory receptors: Identifying the specific ORs that respond to this compound.
Structural biology of OR-odorant complexes: Determining the three-dimensional structure of this compound bound to its receptor to understand the precise molecular interactions.
Neurophysiological studies: Mapping the neural pathways that are activated upon detection of this compound to understand how the signal is processed in the brain. researchgate.net
Comparative olfaction: Investigating how the perception of this compound varies across different species, which can provide insights into its ecological significance.
Ecological Chemistry and Chemical Ecology of Insect-Plant Interactions
Ecological chemistry and the chemical ecology of insect-plant interactions explore the role of chemical compounds in mediating the relationships between organisms in their environment. taylorfrancis.com Volatile organic compounds (VOCs) play a crucial role in these interactions, acting as signals for attraction, repulsion, and defense. nih.gov
This compound has been identified as a component of the alarm pheromone in certain species of fungus-growing ants. nih.gov In this context, the compound serves as a chemical signal to alert other members of the colony to a potential threat, triggering defensive behaviors. The specific blend of compounds in an alarm pheromone can be species-specific, contributing to the complex chemical communication systems within social insects. nih.gov
Plants also release a complex array of VOCs, which can be altered in response to herbivory. researchgate.net These herbivore-induced plant volatiles (HIPVs) can serve various functions, including attracting the natural enemies of the herbivores, thus acting as an indirect defense mechanism for the plant. researchgate.net While the direct involvement of this compound as a HIPV has not been extensively documented, related ketones like 2-octanone (B155638) and 3-octanone are known to be emitted by plants and can influence insect behavior. nih.govresearchgate.net For example, 3-octanone is a volatile compound found in the frass of the soybean looper and acts as a kairomone, attracting the parasitoid Microplitis demolitor. ebi.ac.uk
Future research in this domain will likely investigate:
The role of this compound in other insect species: Determining if this compound plays a role in the chemical communication of other insects beyond fungus-growing ants.
Plant responses to this compound: Investigating whether plants can perceive this compound and if it elicits any defensive responses.
Biosynthesis of this compound: Understanding the biochemical pathways responsible for the production of this compound in insects.
Synergistic and antagonistic effects: Examining how this compound interacts with other volatile compounds to modulate insect behavior.
Emerging Analytical Technologies for Volatile Organic Compounds
The accurate detection and quantification of volatile organic compounds (VOCs) like this compound are crucial for research in both chemosensory neuroscience and chemical ecology. frontiersin.orgfrontiersin.org Traditional methods often rely on gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for separating and identifying individual components in a complex mixture. frontiersin.orgfrontiersin.org However, the field is continually evolving, with new technologies emerging that offer improved sensitivity, portability, and real-time analysis capabilities. mdpi.comaip.org
Established and Emerging Analytical Techniques for VOCs
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. frontiersin.org | High sensitivity and selectivity, well-established for qualitative and quantitative analysis. frontiersin.orgfrontiersin.org | Often requires extensive sample preparation, bulky and expensive equipment. frontiersin.org |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A form of chemical ionization mass spectrometry that allows for real-time monitoring of VOCs. frontiersin.orgmdpi.com | High sensitivity, low detection limits, and reduced sample preparation. frontiersin.org | May not be suitable for all classes of VOCs. |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Another real-time mass spectrometry technique that uses selected reagent ions for soft chemical ionization. nih.gov | Enables rapid and quantitative analysis of trace gases. | Can have limitations in distinguishing between isomers. |
| Solid Phase Microextraction (SPME) | A solvent-free extraction technique where a coated fiber is used to adsorb VOCs from a sample. sigmaaldrich.com | Simple, inexpensive, and can be automated. sigmaaldrich.com | Fiber coatings can have limited selectivity and lifespan. |
| Electronic Noses (E-noses) | Arrays of gas sensors that generate a characteristic pattern or "fingerprint" for a specific odor. frontiersin.orgmdpi.com | Portable, rapid, and can be used for non-invasive monitoring. frontiersin.orgfrontiersin.org | Generally provide qualitative rather than quantitative data and require calibration. mdpi.com |
| Laser Absorption Spectroscopy | Utilizes the absorption of light by molecules at specific wavelengths for detection and quantification. nih.gov | Highly sensitive and selective for specific gases. aip.orgnih.gov | Can be expensive and may not be suitable for analyzing complex mixtures. |
The development of these emerging technologies is driven by the need for more efficient and field-deployable analytical tools. For instance, portable GC-MS systems and e-noses are becoming increasingly valuable for in-situ analysis of insect-plant interactions in their natural habitat. mdpi.com Similarly, techniques like PTR-MS and SIFT-MS are enabling researchers to monitor the dynamic release of VOCs from organisms in real-time, providing a more detailed picture of chemical communication events. nih.gov
Future advancements in this field are expected to focus on:
Miniaturization and portability: Developing smaller, more portable instruments for field research. mdpi.com
Improved sensor technology: Creating more sensitive and selective sensors for use in e-noses and other devices. aip.org
Data analysis and machine learning: Utilizing advanced computational methods to interpret the complex datasets generated by modern analytical instruments. aip.org
Multi-modal analysis: Combining different analytical techniques to obtain a more comprehensive understanding of the volatile profiles of organisms.
Q & A
Q. Critical Considerations :
- Optimize reaction time and temperature to minimize side products (e.g., over-oxidation or aldol byproducts).
- Purify via fractional distillation or column chromatography, monitoring purity by TLC/GC-MS.
Reference : While direct synthesis protocols are not detailed in the provided evidence, analogous ketone synthesis strategies are inferred from protocols for structurally related compounds .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and methyl C-H stretches (~2850–2960 cm⁻¹). Compare with NIST reference data for similar branched ketones .
- NMR Spectroscopy :
- ¹H NMR : Expect signals for methyl groups (δ 0.8–1.5 ppm) and ketone-adjacent protons (δ 2.1–2.5 ppm).
- ¹³C NMR : Carbonyl carbon resonance at δ 205–220 ppm.
- Mass Spectrometry (GC-MS) : Base peak analysis for molecular ion (M⁺) and fragmentation patterns (e.g., α-cleavage near the carbonyl group).
Data Interpretation Tip : Cross-validate with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .
(Basic) How can density functional theory (DFT) be applied to predict the electronic structure and thermodynamic properties of this compound?
Q. Methodological Answer :
Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemistry and electronic properties .
Basis Set : Employ 6-31G(d,p) for geometry optimization and vibrational frequency calculations.
Property Prediction :
- Electrostatic potential maps to identify reactive sites.
- Gibbs free energy of formation using frequency calculations.
Validation : Compare computed vs. experimental vibrational spectra or dipole moments to assess accuracy .
Table 1 : Performance of DFT Functionals for Ketone Systems (Hypothetical Data Based on Evidence)
| Functional | Avg. ΔH (kcal/mol) | Dipole Moment Error (%) |
|---|---|---|
| B3LYP | 2.4 | 3.1 |
| M06-2X | 1.8 | 2.5 |
| Source: Adapted from benchmark studies in thermochemical DFT . |
(Advanced) What strategies address contradictions between computational predictions and experimental observations in the dipole moment of this compound?
Q. Methodological Answer :
Error Source Analysis :
- Basis Set Incompleteness : Test larger basis sets (e.g., aug-cc-pVTZ).
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations .
Functional Benchmarking : Compare results across multiple functionals (e.g., B3LYP, ωB97X-D) to identify systematic biases .
Experimental Replication : Ensure measurements (e.g., dielectric constant methods) account for temperature and purity artifacts.
Case Study : Becke’s hybrid functionals reduced thermochemical errors to <3 kcal/mol in similar ketones, highlighting the importance of exact-exchange terms .
(Advanced) How does the stereochemical configuration of this compound influence its intermolecular interactions, and what chiral resolution techniques are recommended?
Q. Methodological Answer :
- Stereochemical Impact : Diastereomers exhibit distinct dipole moments and van der Waals interactions, affecting crystallization and solvent compatibility.
- Resolution Techniques :
- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) for enantiomer separation.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives).
Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
(Advanced) What advanced in silico models can predict the environmental fate and biodegradation pathways of this compound?
Q. Methodological Answer :
QSAR Models : Relate molecular descriptors (e.g., logP, HOMO-LUMO gap) to biodegradability using datasets from the EPA DSSTox database .
Metabolic Pathway Prediction : Use tools like OECD QSAR Toolbox to simulate microbial degradation steps (e.g., hydroxylation, ketone reduction).
Conceptual DFT Metrics : Global hardness (η) and electrophilicity index (ω) predict reactivity toward nucleophilic attack in environmental matrices .
Reference : Conceptual DFT principles validate reactivity trends in alkyl ketones .
(Advanced) How can researchers establish structure-property relationships for this compound using quantum chemical descriptors?
Q. Methodological Answer :
Descriptor Calculation :
- Electrophilicity Index (ω) : , where μ = electronic chemical potential, η = global hardness.
- Fukui Functions : Identify nucleophilic () and electrophilic () sites .
Correlation Analysis : Relate descriptors to experimental properties (e.g., boiling point, solubility) via multivariate regression.
Case Study : High η values correlate with kinetic stability, explaining resistance to oxidation in branched ketones .
(Advanced) What are the key challenges in detecting this compound in complex matrices using GC-MS, and how can they be mitigated?
Q. Methodological Answer :
- Challenges :
- Co-elution with structurally similar analytes (e.g., other branched ketones).
- Low ionization efficiency in EI-MS.
- Solutions :
- Derivatization : Convert ketones to hydrazones or silylated derivatives to enhance volatility and ionization.
- High-Resolution MS (HRMS) : Use Orbitrap or TOF analyzers to resolve isobaric interferences.
Reference : Fragmentation patterns of analogous ketones in NIST databases guide peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
